molecular formula C12H13NO3 B179933 Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate CAS No. 64320-92-9

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Cat. No. B179933
CAS RN: 64320-92-9
M. Wt: 219.24 g/mol
InChI Key: OIAHHVOKOCPNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (MOPC) is an organic compound belonging to the pyrrolidine family of compounds. It is a chiral compound, meaning that it has two different forms, each of which is known as an enantiomer. MOPC has been studied extensively in recent years due to its potential applications in a variety of scientific and medical fields.

Scientific Research Applications

Potential Anti-HIV Agent

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has shown potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This is evident in the study of its analog, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, which exhibits significant interaction in the formation of hydrogen bonding with solvent molecules, suggesting its therapeutic potential in HIV treatment (Tamazyan et al., 2007).

Synthesis of Pyrimidine Derivatives

This compound has been utilized in the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. This process involves a five-step transformation indicating its significance in creating a library of pyrimidine derivatives, which could be valuable for developing new pharmaceutical compounds (Črček et al., 2012).

Spectroscopic and Theoretical Analysis

A detailed spectroscopic and theoretical analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid provides insights into its structural, thermodynamic, and electronic properties. This analysis, including density functional theory (DFT), hyperpolarizability, and natural bond orbital analysis, offers a comprehensive understanding of its potential in various scientific applications (Devi et al., 2018).

Organic Reactions and Catalysis

The optical resolution of racemic 5-oxo-1-phenyl-pyrazolidine-3-carboxylic acid, a related compound, and its application in organic reactions highlights its role as an organocatalyst. The successful separation and acidic cleavage of its diastereomers indicate its utility in synthesizing optically pure compounds, beneficial in various chemical synthesis processes (Tzeng et al., 2008).

properties

IUPAC Name

methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-12(15)9-7-11(14)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAHHVOKOCPNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387211
Record name methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

CAS RN

64320-92-9
Record name methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.